3-bromo-N-methoxy-N,2-dimethylbenzamide
Description
3-Bromo-N-methoxy-N,2-dimethylbenzamide (CAS 895-42-9) is a brominated benzamide derivative with a methoxy-methylamide group at the N-position and a methyl substituent at the 2-position of the benzene ring. It is synthesized via the reaction of brominated benzoic acid derivatives with N,O-dimethylhydroxylamine hydrochloride under anhydrous conditions, as demonstrated in the preparation of its positional isomer, 5-bromo-N-methoxy-N,2-dimethylbenzamide . The compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the development of bioactive molecules .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-bromo-N-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-8(5-4-6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 |
InChI Key |
RLIMKKTUPNKGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N(C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position: Bromine at 3- vs. 5-Position
- Reactivity Differences: 5-Bromo-N-methoxy-N,2-dimethylbenzamide reacts with MeMgCl to form 1-(5-bromo-2-methylphenyl)ethanone, highlighting the influence of bromine position on nucleophilic substitution pathways . In contrast, 3-bromo-N-methoxy-N,2-dimethylbenzamide (target compound) is utilized in Suzuki-Miyaura couplings, as seen in the synthesis of 4-methyl-[1,1'-biphenyl]-3-carbaldehyde using phenyllithium .
- Spectral Data :
Functional Group Variations: N-Methoxy vs. N-Methyl
- Physicochemical Properties :
- Synthetic Utility :
Crystallographic and Spectroscopic Analysis
- X-Ray Structures :
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CCDC 1965367) exhibits hydrogen bonding between the amide carbonyl and hydroxyl group, a feature absent in brominated analogs due to steric hindrance from bromine .
- N-(2-Nitrophenyl)-4-bromo-benzamide shows two molecules per asymmetric unit with distinct torsion angles, reflecting bromine’s impact on molecular packing .
Data Tables
Table 1: Physicochemical Properties of Selected Benzamide Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | logP | Key Applications |
|---|---|---|---|---|---|
| This compound | 895-42-9 | C₁₀H₁₂BrNO₂ | 258.11 | 2.5 | Cross-coupling reactions |
| 5-Bromo-N-methoxy-N,2-dimethylbenzamide | 170230-01-0 | C₁₀H₁₂BrNO₂ | 258.11 | 2.6 | Ketone synthesis |
| 3-Bromo-N,N-dimethylbenzamide | 24167-51-9 | C₉H₁₀BrNO | 228.09 | 3.1 | Drug intermediate |
Preparation Methods
Copper-Catalyzed Bromination
A typical procedure involves:
-
Substrate : N-methoxy-N,2-dimethylbenzamide (1 equiv).
-
Catalyst System : Cu₂O (5 mol%), 1,10-phenanthroline (10 mol%), and HBr (3 equiv) in acetonitrile.
-
Conditions : Reflux at 80°C for 12 hours.
Outcomes :
-
Bromination occurs preferentially at the 3-position due to the methyl group’s steric and electronic effects.
-
Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Palladium-Mediated Cross-Coupling
Alternative routes leverage palladium catalysts to install bromine via Suzuki-Miyaura coupling. For example:
-
Starting Material : 3-Bromo-2-methylbenzoic acid converted to the acid chloride (SOCl₂, reflux).
-
Amidation : Reaction with N-methoxy-N-methylamine in dichloromethane (DCM) at 0°C.
-
Catalysis : Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1), heated to 100°C for 8 hours.
Yield : 82–88% after column chromatography (silica gel, hexane/ethyl acetate).
Acid-Catalyzed Bromination Strategies
Concentrated hydrobromic acid (HBr) in combination with Lewis acids (e.g., FeBr₃) facilitates electrophilic aromatic substitution. A representative protocol includes:
-
Reaction Setup : N-methoxy-N,2-dimethylbenzamide (1 equiv), HBr (48 wt%, 2.5 equiv), and FeBr₃ (0.1 equiv) in DCM.
-
Conditions : Stirred at 40°C for 6 hours.
-
Quenching : Diluted with ice water, extracted with DCM, and dried over MgSO₄.
Results :
-
Regioselectivity for 3-bromo substitution exceeds 90%, attributed to the methyl group’s ortho-directing effect.
-
Isolated yield: 70–78% after solvent evaporation.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across methods:
Key Findings :
-
Electrochemical bromination outperforms others in yield, purity, and sustainability.
-
Transition metal methods offer regioselectivity but incur higher costs and waste.
-
Acid-catalyzed routes balance efficiency and scalability but require rigorous safety protocols.
Optimization Strategies and Reaction Kinetics
Reaction kinetics data from N,N-dimethylbenzamide bromination inform process optimization. Monitoring product concentration over time (Table S1) reveals:
-
Rate Dependence : First-order kinetics relative to substrate and HBr concentrations.
-
Catalyst Loading : Increasing Cu₂O from 5 to 10 mol% accelerates bromination but raises impurity levels.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may degrade methoxy groups.
Optimized Protocol :
-
Electrolyte Composition : 40 wt% HBr with 15 wt% H₂SO₄ maximizes current efficiency.
-
Temperature Control : Maintaining 25–30°C prevents side reactions (e.g., demethylation).
Industrial-Scale Production Considerations
Scaling electrochemical bromination requires:
-
Cell Design : Flow reactors with Pt-coated titanium electrodes reduce capital costs.
-
Waste Management : HBr and sulfuric acid are recycled via distillation, minimizing disposal.
-
Quality Control : In-line HPLC monitors purity, ensuring compliance with pharmacopeial standards.
Q & A
What are the optimal synthetic routes for 3-bromo-N-methoxy-N,2-dimethylbenzamide, and how can reaction conditions be optimized for high yield and purity?
Classification : Basic Synthesis
Answer :
The synthesis typically involves bromination of a benzamide precursor followed by N-methoxy-N-methyl substitution. Key steps include:
- Bromination : Use bromine or brominating agents (e.g., NBS) in solvents like DCM or CCl₄ under controlled temperature (0–25°C) to avoid over-bromination .
- Methoxylation and Methylation : Employ dimethyl sulfate or methanol with bases (e.g., K₂CO₃) to introduce the methoxy and methyl groups. Catalysts like DMAP enhance nucleophilic substitution efficiency .
- Optimization : Reaction time, solvent polarity (e.g., DMF for polar intermediates), and temperature gradients (e.g., reflux for 6–12 hours) are critical. Purification via column chromatography or recrystallization improves purity .
How can researchers resolve low yields in the bromination step during synthesis?
Classification : Advanced Synthesis
Answer :
Low yields often stem from incomplete bromination or side reactions. Mitigation strategies include:
- Regioselective Bromination : Use directing groups (e.g., methoxy) to control bromine placement. Computational modeling (DFT) predicts reactive sites .
- Catalytic Systems : Add Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution efficiency .
- In-Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Classification : Basic Characterization
Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.2–3.5 ppm) and confirm aromatic bromine integration .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 312.08) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
How should researchers address contradictions in spectral data during structural elucidation?
Classification : Advanced Characterization
Answer :
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement) .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in complex spectra .
What methodologies are recommended for evaluating the biological activity of this compound?
Classification : Basic Biological Evaluation
Answer :
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
How can researchers design target-specific binding assays to study interactions between this compound and biological receptors?
Classification : Advanced Biological Evaluation
Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and validate with mutagenesis studies .
What are the best practices for crystallographic refinement of this compound?
Classification : Advanced Structural Analysis
Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
- Refinement Software : SHELXL for small-molecule refinement; Olex2 for visualization. Address disorder via PART instructions .
- Validation : Check with PLATON (ADDSYM) to detect missed symmetry and R1 convergence (<5%) .
How should conflicting results in biological activity studies be analyzed and resolved?
Classification : Advanced Data Analysis
Answer :
- Meta-Analysis : Pool data from multiple assays (e.g., MIC, IC₅₀) to identify trends using statistical tools (ANOVA, PCA) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine position) with activity trends via QSAR models .
- Reproducibility Checks : Validate in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
